Cas no 187463-08-7 (2,3-Dibromo-3-(4-fluorophenyl)propanoic acid)

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid is a brominated aromatic compound featuring a fluorophenyl group and a propanoic acid backbone. Its distinct structure, incorporating both bromine and fluorine substituents, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of halogen atoms enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or cross-coupling reactions. The fluorine moiety further contributes to its utility in designing bioactive molecules due to its influence on metabolic stability and binding affinity. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling is advised due to its potential reactivity.
2,3-Dibromo-3-(4-fluorophenyl)propanoic acid structure
187463-08-7 structure
Product Name:2,3-Dibromo-3-(4-fluorophenyl)propanoic acid
CAS No:187463-08-7
MF:C9H7Br2FO2
MW:325.95708489418
CID:6286040
PubChem ID:122714820
Update Time:2025-05-24

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 187463-08-7
    • AKOS027473687
    • 2,3-DIBROMO-3-(4-FLUOROPHENYL)PROPANOIC ACID
    • EN300-749255
    • MFCD30835794
    • 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid
    • Inchi: 1S/C9H7Br2FO2/c10-7(8(11)9(13)14)5-1-3-6(12)4-2-5/h1-4,7-8H,(H,13,14)
    • InChI Key: OVVPLFMUTUDGCL-UHFFFAOYSA-N
    • SMILES: BrC(C(C(=O)O)Br)C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 325.87763g/mol
  • Monoisotopic Mass: 323.87968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 37.3Ų

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid Pricemore >>

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Additional information on 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid

2,3-Dibromo-3-(4-Fluorophenyl)propanoic Acid: An Overview of Its Properties, Applications, and Recent Research

2,3-Dibromo-3-(4-fluorophenyl)propanoic acid (CAS No. 187463-08-7) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a 4-fluorophenyl group and two bromine atoms, making it a valuable candidate for various applications in drug discovery and development.

The chemical formula of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid is C9H7Br2F O2, and its molecular weight is approximately 311.94 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These physical properties make it suitable for use in various laboratory settings and pharmaceutical formulations.

In terms of its chemical reactivity, 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid exhibits interesting behavior due to the presence of the bromine and fluorine atoms. The bromine atoms can undergo substitution reactions with nucleophiles, while the fluorine atom can influence the electronic properties of the molecule, making it a versatile starting material for synthetic chemistry. This compound has been used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Recent research has focused on the biological activities of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid. Studies have shown that this compound possesses anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its anti-inflammatory properties, 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid has also been investigated for its potential as an anticancer agent. Research conducted by a team at the University of California found that this compound exhibited selective cytotoxicity against several cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of specific signaling pathways.

In addition to its direct therapeutic applications, 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid has been used as a tool compound in drug discovery efforts. Its unique structure allows researchers to probe the effects of halogen substitution on biological activity, which can provide valuable insights into structure-activity relationships (SAR). This information is crucial for optimizing lead compounds and developing more effective drugs.

The safety profile of 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid is an important consideration for its use in pharmaceutical research. While it is not classified as a hazardous substance under current regulations, appropriate handling precautions should be taken to ensure laboratory safety. This includes wearing personal protective equipment (PPE) such as gloves and goggles when handling the compound.

In conclusion, 2,3-Dibromo-3-(4-fluorophenyl)propanoic acid (CAS No. 187463-08-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for drug discovery and development. Ongoing research continues to explore new avenues for its use in treating various diseases and conditions.

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